molecular formula C6H22Cl4N4 B146255 Triethylenetetramine tetrahydrochloride CAS No. 4961-40-4

Triethylenetetramine tetrahydrochloride

Cat. No.: B146255
CAS No.: 4961-40-4
M. Wt: 292.1 g/mol
InChI Key: OKHMDSCYUWAQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Triethylenetetramine tetrahydrochloride, also known as Trientine tetrahydrochloride, is a potent and selective copper (II)-selective chelator . It is a structural analog of linear polyamine compounds, spermidine and spermine . The primary target of this compound is copper ions in the body . It has been suggested that the TETA-metabolizing enzyme is actually spermidine/spermine acetyltransferase .

Mode of Action

This compound works by promoting urinary copper excretion . It binds to copper and forms a stable complex that is then excreted from the body . This helps to reduce excess body copper storage and ameliorate symptoms of Wilson’s disease .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to copper homeostasis . By chelating copper, it prevents the accumulation of copper in tissues, which is a characteristic of Wilson’s disease . It has also been shown to possess telomerase inhibiting and anti-angiogenesis properties .

Pharmacokinetics

This compound is poorly absorbed with a bioavailability of 8 to 30% . It is widely distributed in tissues with relatively high concentrations measured in liver, heart, and kidney . It is mainly metabolized via acetylation , and two major acetylated metabolites exist in human serum and urine . It is mainly excreted in urine as the unchanged parent drug and two acetylated metabolites . It has a relatively short half-life (2 to 4 hours) in humans .

Result of Action

The primary result of this compound action is the reduction of copper levels in the body, which helps to manage Wilson’s disease . It has also been shown to induce apoptosis of acinar cells of the pancreas in male Fischer 344 rats .

Biochemical Analysis

Biochemical Properties

Triethylenetetramine tetrahydrochloride is a potent and selective copper (II)-selective chelator . It is a structural analog of linear polyamine compounds, spermidine and spermine . It interacts with copper ions, forming a stable complex that is then excreted from the body . This interaction plays a crucial role in the management of Wilson’s disease, a genetic disorder characterized by excessive copper accumulation in the body .

Cellular Effects

This compound has been shown to induce apoptosis of acinar cells of the pancreas in male Fischer 344 rats .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to selectively chelate copper (II) ions . This chelation process reduces the amount of free copper in the body, which is beneficial in conditions like Wilson’s disease where copper accumulation is harmful . Additionally, it has been suggested that this compound can inhibit telomerase and exhibit anti-angiogenesis properties, providing potential mechanisms for its anticancer effects .

Temporal Effects in Laboratory Settings

This compound is poorly absorbed with a bioavailability of 8 to 30% . It is widely distributed in tissues with relatively high concentrations measured in liver, heart, and kidney . It is mainly metabolized via acetylation, and two major acetylated metabolites exist in human serum and urine . It is mainly excreted in urine as the unchanged parent drug and two acetylated metabolites . It has a relatively short half-life (2 to 4 hours) in humans .

Dosage Effects in Animal Models

It is known that the compound has a dermal LD50 of 550 mg/kg in rabbits .

Metabolic Pathways

This compound is primarily metabolized via acetylation . The major pharmacokinetic parameters are not associated with the acetylation phenotype of N-acetyltransferase 2, the traditionally regarded drug acetylation enzyme, and the this compound-metabolizing enzyme is actually spermidine/spermine acetyltransferase .

Transport and Distribution

This compound is widely distributed in tissues, with relatively high concentrations measured in liver, heart, and kidney . It is proposed that this compound shares a common transport mechanism with polyamines in intestinal uptake . It is likely that this compound is also transported across biological membranes into mammalian cells by the same transporter for polyamines .

Subcellular Localization

Given its role as a copper chelator, it is likely to be found in locations where copper ions are present within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of trientine tetrahydrochloride involves the reaction of triethylenetetramine with hydrochloric acid. One method includes the reaction of protected triethylenetetramine with hydrochloric acid in an aqueous medium to yield the corresponding dihydrochloride salt . Another method involves the crystallization of trientine tetrahydrochloride from a solution by adding an anti-solvent at a specific feeding temperature ranging from 50°C to 75°C .

Industrial Production Methods

Industrial production of trientine tetrahydrochloride typically involves large-scale synthesis using the aforementioned methods. The process ensures the desired purity and stability of the compound, which is crucial for its pharmaceutical applications .

Biological Activity

Triethylenetetramine tetrahydrochloride (TETA) is a chelating agent primarily used in the treatment of Wilson's disease, a genetic disorder characterized by excessive copper accumulation in the body. This article explores the biological activity of TETA, focusing on its mechanisms, therapeutic applications, pharmacokinetics, and safety profile, supported by relevant case studies and research findings.

Overview of this compound

TETA is a structural analog of polyamines and functions as a selective copper (II) chelator. Its chelation properties were first recognized in the early 20th century, leading to its development as a therapeutic agent for conditions involving copper overload. TETA is available in various formulations, including tetrahydrochloride (TETA 4HCl) and dihydrochloride (TETA 2HCl), each with distinct pharmacokinetic profiles.

TETA acts by binding to free copper ions in the bloodstream, facilitating their excretion through urine. This mechanism is crucial for managing Wilson's disease and preventing associated complications such as liver damage and neurological impairment. The compound's ability to chelate copper also suggests potential applications in other conditions characterized by oxidative stress due to metal ion accumulation.

Pharmacokinetics

The pharmacokinetic properties of TETA have been studied extensively. Following oral administration:

  • Absorption : TETA exhibits poor gastrointestinal absorption, with bioavailability ranging from 6% to 18% .
  • Time to Maximum Concentration (Tmax) : The median Tmax for TETA 4HCl is approximately 2 hours, while TETA 2HCl shows a Tmax of around 3 hours .
  • Distribution : TETA is widely distributed in tissues, particularly in the liver, heart, and kidneys, with a volume of distribution estimated at 645 L .
  • Metabolism : It undergoes extensive metabolism primarily into acetylated derivatives, which have significantly lower chelating activity compared to the parent compound .

Wilson's Disease Management

TETA has been shown to be effective in managing Wilson's disease, particularly in patients intolerant to D-penicillamine. A study comparing two formulations of trientine (TETA 4HCl and TETA 2HCl) indicated no significant difference in efficacy between the two salts, although adherence issues were noted due to storage requirements for TETA 2HCl .

Table 1: Treatment Sequences and Patient Outcomes

Treatment TypeNumber of SequencesMean Duration (Years)Efficacy Observed
TETA 4HCl137.4Yes
TETA 2HCl4442.8Yes

Cardiovascular Effects

Recent studies have investigated TETA's potential benefits beyond copper chelation. In diabetic rat models, intravenous administration of TETA resulted in reduced left ventricular hypertrophy and improvement in renal function parameters associated with diabetic nephropathy . These effects are attributed to its ability to mitigate oxidative stress by reducing copper-mediated reactive oxygen species production.

Safety Profile and Side Effects

While TETA is generally well-tolerated, it can cause side effects such as gastrointestinal disturbances (nausea), skin rashes, and more serious adverse events like renal disorders and hematological issues (thrombocytopenia) . Monitoring for liver function abnormalities is also recommended during treatment due to potential hepatotoxicity.

Case Studies

A notable case series involved patients transitioning from D-penicillamine to TETA due to intolerance. The outcomes indicated stable clinical conditions with no significant exacerbation of liver or neurological symptoms during treatment with TETA .

Properties

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18N4.4ClH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHMDSCYUWAQPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCNCCN)N.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H22Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063657
Record name Trientine tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4961-40-4
Record name Trientine tetrahydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004961404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trientine tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIENTINE TETRAHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7360URE56Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Also provided are the formation of triethylenetetramine quaternary salts. In an additional embodiment, a tribenzaldehyde protected intermediate is reacted with at least more than about three equivalents of aqueous hydrochloric acid, for example, to form triethylenetetramine tetrahydrochloride, which is precipitated in greater than about 90% yield and greater than about 98% purity from isopropanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tribenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethylenetetramine tetrahydrochloride
Reactant of Route 2
Reactant of Route 2
Triethylenetetramine tetrahydrochloride
Reactant of Route 3
Reactant of Route 3
Triethylenetetramine tetrahydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Triethylenetetramine tetrahydrochloride
Reactant of Route 5
Reactant of Route 5
Triethylenetetramine tetrahydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Triethylenetetramine tetrahydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.